Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps. One common method includes the reaction of 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with 2-amino-1,3-thiazole-4-acetic acid ethyl ester in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The compound can cross cellular membranes due to its lipophilic nature and interact with enzymes and receptors within the cell. It can inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways may vary depending on the biological context.
Comparison with Similar Compounds
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiadiazole derivatives such as:
Biological Activity
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiadiazole : The initial step typically starts with the reaction of phenyl hydrazine with appropriate carbonyl compounds to form 1,2,3-thiadiazole derivatives.
- Acetate Formation : The compound is then reacted with ethyl acetate or similar reagents to introduce the ethoxy group.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial activity against various pathogens. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds similar to this compound have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. A study reported that specific thiadiazole derivatives demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties:
- Cell Viability Assays : In vitro studies using MTT assays revealed that certain compounds reduced cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Notably, this compound showed selective cytotoxicity towards Caco-2 cells .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The results indicated that compounds with a similar structure to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers tested various thiadiazole derivatives against different cancer cell lines. This compound was noted for its ability to significantly decrease viability in Caco-2 cells while showing limited effects on A549 cells . This suggests a potential for selective targeting in cancer therapy.
4. Summary of Findings
Properties
Molecular Formula |
C16H14N4O3S2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-phenylthiadiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H14N4O3S2/c1-2-23-12(21)8-11-9-24-16(17-11)18-15(22)14-13(19-20-25-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,18,22) |
InChI Key |
KDFPIGZJTYJMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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